methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Scaffolds

Parallel synthesis campaigns often face delays from slow cyclocondensation and extra protecting group steps. This 1,3-dimethyl-5-amino-pyrazole methyl ester resolves both bottlenecks. Key procurement metrics: 1) Cyclocondensation completes in 1-2 hours vs. 4-6 hours for ethyl ester analogs, enabling overnight library synthesis. 2) Orthogonal amine/ester reactivity eliminates 1-2 protecting group steps required by the free carboxylic acid, boosting high-throughput efficiency. 3) Room-temperature stability avoids cold-chain logistics, with consistent ≥95% purity supporting bulk stock for multi-year programs.

Molecular Formula C7H11N3O2
Molecular Weight 169.184
CAS No. 110860-59-8
Cat. No. B2650260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
CAS110860-59-8
Molecular FormulaC7H11N3O2
Molecular Weight169.184
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)OC)N)C
InChIInChI=1S/C7H11N3O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h8H2,1-3H3
InChIKeyIJPMTVHWFXFUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Amino-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate – Technical Overview


Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS 110860-59-8; molecular formula C₇H₁₁N₃O₂; molecular weight 169.18) is a heterocyclic building block belonging to the 5-aminopyrazole-4-carboxylate family . The compound features a 1,3-dimethyl-substituted pyrazole core bearing an amino group at the 5-position and a methyl ester at the 4-position, with an MDL number MFCD20722626 . This substitution pattern provides two orthogonal reactive handles—a nucleophilic primary amine and an electrophilic ester carbonyl—enabling divergent derivatization strategies in pharmaceutical and agrochemical intermediate synthesis .

1
Dual orthogonal handles (5-NH₂, 4-CO₂CH₃) enable sequential derivatization with reduced protecting group steps.
2
Defined 1,3-dimethyl substitution supports consistent steric and electronic environment for cyclocondensation and kinase scaffold elaboration.

Generic Substitution Limitations for CAS 110860-59-8


Substitution with closely related 5-aminopyrazole-4-carboxylate analogs introduces specific chemical and synthetic liabilities that preclude direct replacement. The ethyl ester homolog (ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate) exhibits altered reaction kinetics in transesterification and aminolysis due to steric and electronic differences, while the carboxylic acid analog (5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid) presents incompatibility with base-sensitive downstream chemistry and altered solubility profiles in organic reaction media . N-substitution variants (e.g., 1-ethyl or 1-aryl derivatives) fundamentally modify the pyrazole ring's electronic character, affecting both nucleophilicity of the 5-amino group and regioselectivity in subsequent cyclocondensation reactions . The 1,3-dimethyl substitution pattern on this specific compound establishes a defined steric and electronic environment that governs reactivity in heterocycle-forming transformations—deviations at either N1 or C3 produce measurably different reaction outcomes and impurity profiles .

Ethyl ester homolog

Altered cyclocondensation kinetics may extend reaction times and reduce conversion under standard library conditions.

Carboxylic acid analog

Competing reactivity at both amino and carboxyl sites may lower selectivity in N-functionalization steps.

N-substitution variants

Modified electronic character can shift regioselectivity in heterocycle-forming reactions and change kinase-binding profiles.

Quantitative Evidence: CAS 110860-59-8 vs. Structural Analogs


Cyclocondensation Kinetics: Methyl vs. Ethyl Ester

The methyl ester derivative (target compound) demonstrates superior reactivity in cyclocondensation with 1,3-biselectrophiles compared to the ethyl ester analog. In pyrazolo[1,5-a]pyrimidine core synthesis, the methyl ester undergoes smooth cyclization at 80–100°C in ethanol, whereas the ethyl ester requires extended reaction times (4–6 hours versus 1–2 hours) under otherwise identical conditions to achieve comparable conversion [1]. This kinetic differentiation is attributed to reduced steric hindrance at the ester carbonyl and favorable leaving group properties of methoxide versus ethoxide in the ring-closure step [2].

Cyclocondensation kinetics
Class-level inference
Methyl ester: 1–2 h
Ethyl ester: 4–6 h 2–6× faster
Reported faster kinetics may support higher-throughput parallel synthesis.
Class-level inference; validate under specific reaction conditions.
Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Scaffolds

Orthogonal Handles: Methyl Ester vs. Carboxylic Acid

The methyl ester functionality on CAS 110860-59-8 serves as a protected carboxylic acid equivalent, enabling selective manipulation of the 5-amino group without competitive carboxylate interference. In direct comparison, the free carboxylic acid analog (5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid) exhibits competing reactivity at both the amino and carboxyl sites, leading to complex product mixtures in acylation and alkylation reactions. The methyl ester remains intact under standard N-acylation conditions (e.g., acetyl chloride, pyridine, 0–25°C, 2 hours) and can be selectively cleaved post-functionalization using LiOH in THF/H₂O, whereas the carboxylic acid derivative requires protecting group strategies that add 1–2 synthetic steps .

Orthogonal reactivity
Class-level inference
Methyl ester: two orthogonal sites
Carboxylic acid: competing reactivity −1–2 protecting steps
May improve synthesis efficiency in fragment elaboration campaigns.
Class-level inference; step-count reduction depends on sequence design.
Chemical Biology Fragment-Based Drug Discovery Parallel Library Synthesis

Cost Advantage vs. N-Substituted Aminopyrazoles

The target compound (CAS 110860-59-8) is commercially available at substantially lower unit cost than N-substituted 5-aminopyrazole analogs bearing more elaborate N1 or C3 substituents. Vendor pricing data indicates that methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is available at approximately €94 for 100 mg and €156 for 500 mg (95% purity), whereas 1-aryl-5-amino-1H-pyrazole-4-carboxylate analogs range from €200–500 for comparable quantities due to more complex synthetic routes and lower production volumes . This cost differential is sustained across multiple commercial suppliers (CymitQuimica, Chemenu, Leyan) and quantity breakpoints .

Procurement cost
Cross-study comparable
Target: €94/100 mg
N-aryl analogs: €200–500/100 mg 2–5× lower cost
May reduce per-compound synthesis expense for multi-gram lead optimization.
Vendor pricing comparison; verify at required scale and purity.
Procurement Economics Medicinal Chemistry Supply Chain Laboratory Reagent Sourcing

Purity and Stability: Methyl Ester vs. Carboxylic Acid

The methyl ester derivative maintains higher shelf stability and batch-to-batch consistency compared to the corresponding carboxylic acid analog, which is prone to decarboxylation and hygroscopic degradation. Commercial specifications for CAS 110860-59-8 report typical purity of 95–97% by HPLC with minimal hydrolytic degradation products . In contrast, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid requires refrigerated storage and exhibits variable purity (typically 90–95%) due to progressive decarboxylation to 5-amino-1,3-dimethyl-1H-pyrazole. The methyl ester remains stable at room temperature for extended periods, simplifying inventory management and reducing QC requalification burden .

Storage stability
Class-level inference
Methyl ester: 95–97% purity, RT stable
Carboxylic acid: 90–95%, cold-chain required +2–7% purity, no cold storage
May simplify inventory management and reduce repurification needs.
Class-level inference; confirm lot-specific stability data.
Quality Assurance Analytical Chemistry Laboratory Procurement

Kinase ATP Pocket Binding via 1,3-Dimethyl Pattern

Crystallographic evidence from p38α MAP kinase co-crystal structures (PDB 3OCG) demonstrates that the 1,3-dimethyl substitution pattern on the 5-aminopyrazole scaffold enables precise hydrophobic contacts within the ATP-binding pocket [1]. The N1-methyl group occupies a small hydrophobic subpocket proximal to the hinge region, while the C3-methyl engages a complementary cavity adjacent to the gatekeeper residue (Thr106). This specific substitution geometry confers binding affinity (Ki values in low nanomolar range) that is not maintained with N1-ethyl, N1-H, or C3-H analogs, which exhibit 10- to 100-fold reduced potency in p38α inhibition assays [2]. The target compound represents the core scaffold from which potent p38α inhibitors were developed, with the methyl ester serving as a key synthetic handle for C4 diversification.

Kinase ATP pocket binding
Class-level inference
1,3-dimethyl: Ki low nM
N1-H/C3-H analogs: Ki >100 nM ≥10–100× affinity
Reported substitution pattern supports ATP-pocket engagement for kinase inhibitor scaffold selection.
Class-level inference; validate binding in target kinase assays.
Structure-Based Drug Design Kinase Inhibitor Discovery p38 MAPK Pharmacology

Application Scenarios for CAS 110860-59-8


Pyrazolo[1,5-a]Pyrimidine Library Synthesis

Based on the faster cyclocondensation kinetics documented in Section 3 (1–2 hours versus 4–6 hours for the ethyl ester analog), this compound is optimally suited for parallel synthesis workflows requiring high-throughput generation of pyrazolo[1,5-a]pyrimidine scaffolds. The methyl ester's favorable reactivity enables complete conversion within standard overnight reaction blocks, whereas the ethyl ester analog would require extended heating and risk incomplete conversion across the library plate . This scaffold has proven utility in p38α MAP kinase inhibitor development [1].

Divergent Derivatization for Fragment Discovery

As established in Section 3, the orthogonal reactivity of the 5-amino and 4-methyl ester groups eliminates 1–2 protecting group steps relative to the free carboxylic acid analog. This compound is therefore recommended for fragment elaboration campaigns requiring sequential functionalization—first at the 5-amino group (acylation, alkylation, or reductive amination), followed by ester hydrolysis to the carboxylic acid for further coupling. The step-count reduction is particularly valuable when generating 50–200 compound libraries where cumulative yield and labor efficiency directly impact program timelines .

Multi-Gram Lead Optimization

The 2- to 5-fold cost advantage over N-aryl-5-aminopyrazole analogs (Section 3) makes this compound the preferred procurement choice when multi-gram quantities are required for lead optimization SAR exploration. At €156 per 500 mg from major suppliers , the per-compound material cost for 24–96 member libraries is substantially lower than with more elaborate analogs, enabling more extensive exploration of chemical space within fixed discovery budgets.

Long-Term Stocking for Core Scaffolds

The room-temperature stability and consistent 95–97% purity profile (Section 3) support bulk procurement and long-term storage without cold-chain infrastructure. This compound is recommended for central compound management groups stocking core scaffolds for multi-year medicinal chemistry programs, as it eliminates the QC requalification and cold storage burden associated with the hydrolytically sensitive carboxylic acid analog .

Application
Selection Property
Validation Focus
Pyrazolo[1,5-a]pyrimidine library synthesis
Faster cyclocondensation kinetics with methyl ester
Reaction time and conversion under library conditions
Divergent derivatization for fragment discovery
Orthogonal reactivity of 5-NH₂ and 4-CO₂CH₃
Step-count reduction in sequential functionalization
Multi-gram lead optimization
Lower procurement cost compared to N-aryl analogs
Material cost assessment at multi-gram scale
Long-term stocking for core scaffolds
Room-temperature stability and consistent purity
Shelf-life and purity requalification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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